molecular formula C26H30N2 B5088037 1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine

Cat. No.: B5088037
M. Wt: 370.5 g/mol
InChI Key: GDUQSIBJSPBLPG-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine is a complex organic compound belonging to the piperidine class. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities . This compound features a piperidine ring substituted with a benzyl group and a 2,2-diphenylethyl group, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopamine and serotonin pathways, which may explain its potential effects on mood and cognition . The compound’s structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine stands out due to its unique combination of benzyl and 2,2-diphenylethyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2/c1-4-10-22(11-5-1)21-28-18-16-25(17-19-28)27-20-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25-27H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUQSIBJSPBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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